molecular formula C20H20ClN3O2 B7696235 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide

Cat. No. B7696235
M. Wt: 369.8 g/mol
InChI Key: RDPWNMBEBAOZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide involves its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a crucial role in inflammation and cancer. This compound also inhibits the activity of the MAPK pathway, which is involved in cell proliferation and apoptosis. Additionally, this compound activates the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory enzymes, such as COX-2 and iNOS. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide has several advantages for lab experiments, including its high potency and selectivity. This compound has been shown to have a high potency in inhibiting the activity of various signaling pathways, making it an attractive candidate for further research. Additionally, this compound has been shown to have a high selectivity for cancer cells, making it a potential therapeutic agent for cancer treatment. However, the limitations of this compound for lab experiments include its poor solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

For 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide research include exploring its potential therapeutic applications in other diseases and optimizing its synthesis method.

Synthesis Methods

The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-3-phenylpropanoate, followed by the reaction of the resulting intermediate with potassium tert-butoxide and 2-ethylphenylboronic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide has shown potential therapeutic applications in various scientific research fields, including cancer treatment, neurological disorders, and inflammation. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation-related diseases such as arthritis and colitis have also been shown to be ameliorated by this compound.

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-2-14-6-3-4-7-17(14)22-18(25)8-5-9-19-23-20(24-26-19)15-10-12-16(21)13-11-15/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPWNMBEBAOZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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